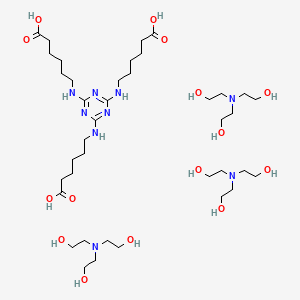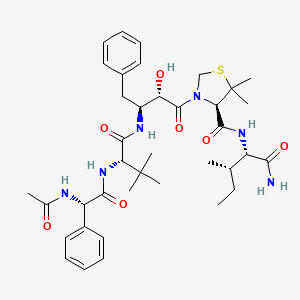
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)- is a chiral alcohol compound with a complex structure. It is characterized by the presence of a dimethylamino group, a methyl group, and two phenyl groups attached to the hexanol backbone. The compound’s stereochemistry is defined by the (3R,5S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexanol Backbone: The hexanol backbone can be synthesized through the reduction of a corresponding hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and appropriate leaving groups.
Addition of Phenyl Groups: The phenyl groups are often introduced through Friedel-Crafts alkylation reactions using benzene and suitable alkylating agents.
Stereoselective Synthesis: The (3R,5S) configuration is achieved through stereoselective synthesis methods, such as chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Dimethylamine, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexanol, 5-methyl-4,4-diphenyl-: Lacks the dimethylamino group.
3-Hexanol, 6-(dimethylamino)-4,4-diphenyl-: Lacks the methyl group at position 5.
3-Hexanol, 6-(dimethylamino)-5-methyl-4-phenyl-: Has only one phenyl group.
Uniqueness
The presence of both the dimethylamino group and the two phenyl groups, along with the specific (3R,5S) configuration, makes 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3R,5S)-(-)- unique. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
14347-92-3 |
|---|---|
Molekularformel |
C21H29NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
(3R,5S)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1 |
InChI-Schlüssel |
UKKMLFPHCPRNJI-YLJYHZDGSA-N |
Isomerische SMILES |
CC[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C)O |
Kanonische SMILES |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
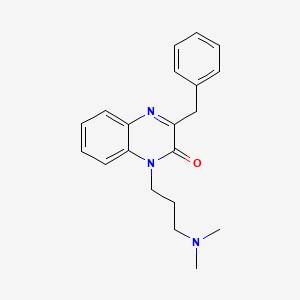
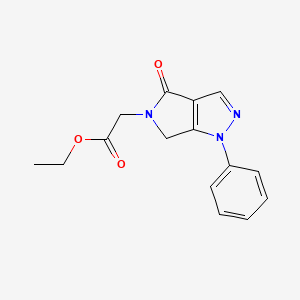
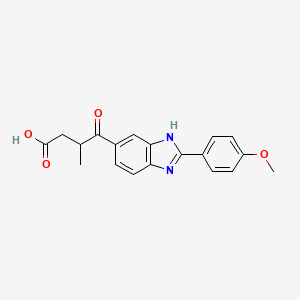

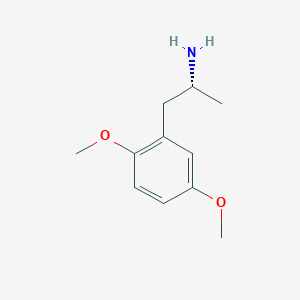
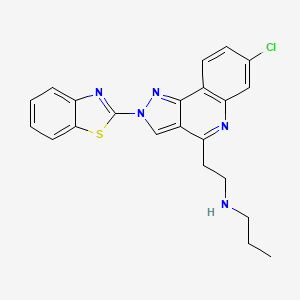
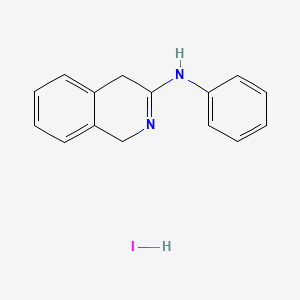
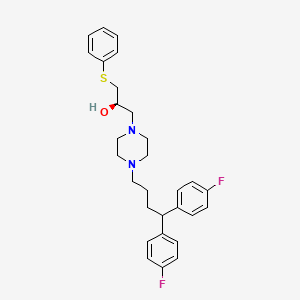
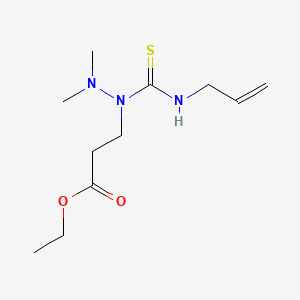
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
